N-(3-fluoro-4-methylphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
Description
- It is an organic compound with interesting properties and applications.
N-(3-fluoro-4-methylphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide: , also known by its chemical structure (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, has the molecular formula C10H11FN4 and a molecular weight of 206.22 g/mol.
Properties
Molecular Formula |
C14H15FN4O3 |
|---|---|
Molecular Weight |
306.29 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-methyl-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H15FN4O3/c1-9-3-4-11(5-13(9)15)17-14(20)10(2)7-18-8-12(6-16-18)19(21)22/h3-6,8,10H,7H2,1-2H3,(H,17,20) |
InChI Key |
NMBVSLJVYWNMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of 3-fluoro-4-methylbenzonitrile with hydrazine hydrate to form 4-fluoro-1H-pyrazole. The subsequent reaction with 3-methylpyridine yields the desired product.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and reagents.
Industrial Production: While specific industrial methods are proprietary, the compound can be produced on a larger scale using similar synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block in the synthesis of more complex molecules.
Biology and Medicine: Its derivatives may have biological activity, making them relevant for drug discovery.
Industry: It could serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other pyrazole-containing compounds, such as 4-fluoro-1H-pyrazole derivatives, share structural similarities.
Uniqueness: The combination of the pyridine and pyrazole moieties in this compound gives it a distinct profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
